molecular formula C11H14N2O B14189983 N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine CAS No. 876408-56-9

N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine

Katalognummer: B14189983
CAS-Nummer: 876408-56-9
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: QJTHPWDGRSOYKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine is a chemical compound known for its unique structure and properties. This compound features a dimethylamino group attached to an indene ring, which is further connected to a hydroxylamine group. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.

    Attachment of the Hydroxylamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It finds applications in the production of dyes, pharmaceuticals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxylamine group can undergo redox reactions, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine: can be compared with other indene derivatives and hydroxylamine compounds.

    N,N-Dimethylaminophenylhydroxylamine: Similar in structure but with a phenyl ring instead of an indene ring.

    Indene-1-hydroxylamine: Lacks the dimethylamino group, making it less versatile in reactions.

Uniqueness

The unique combination of the dimethylamino group and the indene ring in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

876408-56-9

Molekularformel

C11H14N2O

Molekulargewicht

190.24 g/mol

IUPAC-Name

N-[6-(dimethylamino)-2,3-dihydroinden-1-ylidene]hydroxylamine

InChI

InChI=1S/C11H14N2O/c1-13(2)9-5-3-8-4-6-11(12-14)10(8)7-9/h3,5,7,14H,4,6H2,1-2H3

InChI-Schlüssel

QJTHPWDGRSOYKE-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC2=C(CCC2=NO)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.